

# Application Notes and Protocols for TCN 213 in Patch-Clamp Studies

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## Compound of Interest

Compound Name: TCN 213

Cat. No.: B122510

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## Introduction

**TCN 213** is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its unique mechanism of action, being a glycine-dependent, non-competitive antagonist, makes it a valuable pharmacological tool for dissecting the roles of GluN2A-containing NMDA receptors in synaptic plasticity, neuronal development, and various neurological disorders. These application notes provide detailed protocols and recommended concentrations for the use of **TCN 213** in patch-clamp electrophysiology studies, enabling researchers to effectively investigate the function and modulation of GluN2A-containing NMDA receptors.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for **TCN 213**'s activity on GluN2A-containing NMDA receptors as determined by electrophysiological studies.

Parameter	Value	Cell Type	Electrophysiology Method	Notes
Equilibrium Constant (KB)	~2 $\mu$ M	Primary Cortical Neurons / Xenopus oocytes expressing recombinant GluN1/GluN2A receptors	Whole-Cell Patch-Clamp / Two-Electrode Voltage-Clamp (TEVC)	Determined by Schild analysis, indicating a non-competitive mode of antagonism. The antagonism is dependent on the concentration of the co-agonist glycine.[1]
Selectivity	High for GluN2A over GluN2B	Primary Cortical Neurons / Xenopus oocytes	Whole-Cell Patch-Clamp / TEVC	TCN 213 shows negligible block of GluN1/GluN2B NMDA receptor-mediated currents.[1]

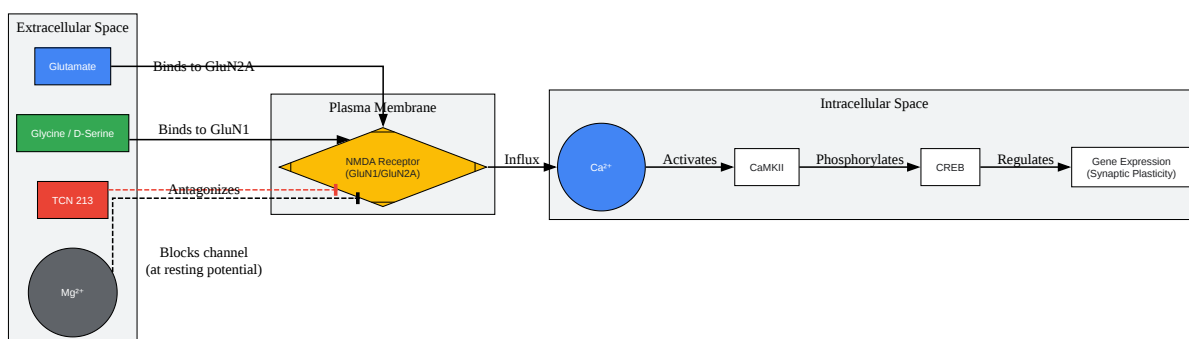
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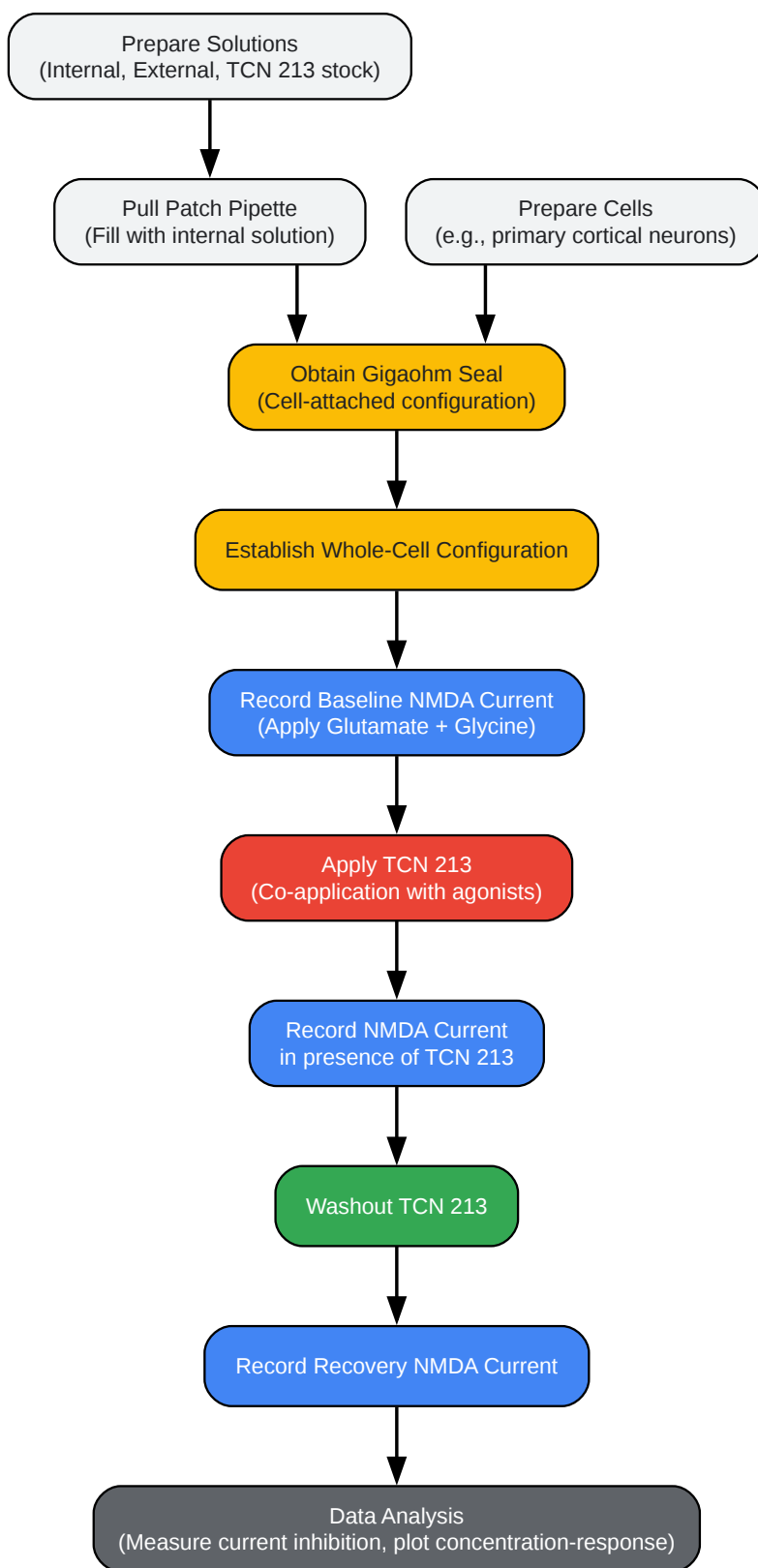
Recommended Concentration Range for Patch- Clamp	1 $\mu$ M - 30 $\mu$ M	Primary Cortical Neurons	Whole-Cell Patch-Clamp	Effective concentrations for observing significant antagonism of NMDA receptor currents. The specific concentration should be optimized based on the experimental goals and glycine concentration in the external solution.
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## Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of **TCN 213** and the experimental procedure for its characterization, the following diagrams are provided.





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## References

- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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